LDL-C Reduction: Comparable Efficacy to Atorvastatin and Rosuvastatin
In the prospective, randomized, multicenter PATROL trial (n=302), pitavastatin (2 mg/day) demonstrated equivalent LDL-C lowering efficacy to atorvastatin (10 mg/day) and rosuvastatin (2.5 mg/day) in patients with hypercholesterolemia [1]. All three agents reduced LDL-C by approximately 40-45% from baseline, with no statistically significant differences observed between the treatment arms [1]. This establishes pitavastatin as a 'strong' statin with potency on par with atorvastatin and rosuvastatin, not a moderate-intensity alternative like pravastatin or simvastatin.
| Evidence Dimension | Percent reduction in LDL-C from baseline |
|---|---|
| Target Compound Data | ~40-45% |
| Comparator Or Baseline | Atorvastatin: ~40-45%; Rosuvastatin: ~40-45% |
| Quantified Difference | No significant difference (p>0.05) between the three arms |
| Conditions | PATROL Trial: 16-week, randomized, open-label, parallel-group study in patients with hypercholesterolemia (pitavastatin 2 mg/day, atorvastatin 10 mg/day, rosuvastatin 2.5 mg/day) [1] |
Why This Matters
This data confirms pitavastatin provides potent LDL-C reduction equivalent to the most widely prescribed high-intensity statins, allowing it to meet stringent lipid-lowering targets without compromising other safety or metabolic parameters.
- [1] Saku K, Zhang B, Noda K; PATROL Trial Investigators. Randomized head-to-head comparison of pitavastatin, atorvastatin, and rosuvastatin for safety and efficacy (quantity and quality of LDL): the PATROL trial. Circ J. 2011;75(6):1493-1505. View Source
